Home > Products > Screening Compounds P12789 > N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide -

N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3906823
CAS Number:
Molecular Formula: C19H27N5O
Molecular Weight: 341.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide coupling reaction: A likely approach would involve reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with an appropriate amine, {2-[cyclohexyl(methyl)amino]-3-pyridinyl}methanamine, using a coupling reagent like HATU or DCC. []
  • Multi-step synthesis: Synthesizing the substituted pyridine ring first and then coupling it with the pyrazole moiety could be another potential approach. This would involve multiple steps with various reactions like nucleophilic substitution, reduction, and finally, amide coupling. []
Molecular Structure Analysis
  • NMR spectroscopy (1H and 13C): This technique can be used to confirm the structure and determine the relative configuration of different protons and carbons in the molecule. [, ]
  • Mass spectrometry: This technique would help determine the molecular weight and fragmentation pattern, providing further confirmation of the structure. [, ]
  • X-ray crystallography: If the compound can be crystallized, this technique can provide a detailed three-dimensional structure, revealing bond lengths, bond angles, and intermolecular interactions. [, ]
  • Computational methods: Molecular modeling and DFT calculations can be employed to predict the molecule's conformation, electronic properties, and potential interactions with biological targets. []
Mechanism of Action
  • Enzyme inhibition: This compound might inhibit specific enzymes due to the presence of various pharmacophores in its structure. Further research would be needed to identify potential target enzymes. [, ]
  • Receptor binding: The molecule's structural features could facilitate interactions with specific receptors, acting as an agonist or antagonist. [, , ]
Applications
  • Medicinal chemistry: Given the biological activities often displayed by pyrazole derivatives, this compound could be investigated for potential therapeutic applications, such as anti-inflammatory, analgesic, antibacterial, or anticancer activity. [, , , ]
  • Chemical biology: The compound's potential to interact with enzymes or receptors could make it a valuable tool for studying biological pathways and identifying new drug targets. []

Rimonabant (SR141716)

  • Compound Description: Rimonabant, also known as SR141716, is a prototypic cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. It is comprised of a pyrazole core, similar to the main compound. Rimonabant has been studied for its potential in treating obesity, but its use has been discontinued due to adverse psychiatric effects. []
  • Relevance: Both Rimonabant and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, share the central pyrazole ring. The 3-position of the pyrazole ring in both compounds is substituted with a carboxamide group, signifying their shared classification as pyrazole-3-carboxamides. Understanding the structure-activity relationship of rimonabant and its analogues, particularly the 3-position substituents, can provide insights into the potential activity and mechanism of action of the target compound. []

5-(4-Chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is another example of a pyrazole-based cannabinoid receptor ligand. It has been used as a radioligand in binding studies, particularly for investigating the affinity and selectivity of novel cannabinoid receptor ligands. []
  • Relevance: Similar to Rimonabant and the main compound (N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide), this compound features a pyrazole ring substituted at the 3-position with a carboxamide group, indicating a potential for similar biological activity. The presence of chlorine atoms on the phenyl rings and the piperidine ring in this compound, compared to the cyclohexyl(methyl)amino-pyridine substituent in the main compound, highlights the potential for variations in receptor binding affinity and selectivity based on the nature of these substituents. []

(S)-1-(2,4-Dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

  • Compound Description: LONI11 is a hybrid molecule that combines structural features of both rimonabant (a CB1 inverse agonist) and AB-Fubinaca (a potent CB1/CB2 agonist). In vivo studies in mice have shown that LONI11 exhibits orexant effects, stimulating feeding behavior after intraperitoneal administration. Furthermore, LONI11 demonstrated antinociceptive properties at both central and peripheral levels in mice models. []
  • Relevance: Though LONI11 incorporates an indazole core instead of the pyrazole found in N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, the presence of a carboxamide group at the 3-position of the indazole ring, along with its demonstrated interaction with the cannabinoid system, makes it a relevant compound for comparison. The structural variations between LONI11 and the main compound, such as the indazole vs. pyrazole core and the different substituents on the carboxamide nitrogen, can offer valuable insights into the structure-activity relationship and potential for CB receptor modulation of pyrazole-3-carboxamides like the main compound. []

(S)-2-(1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

  • Compound Description: LONI4 is another cannabinoid system modulator with an indazole scaffold. It has shown potent anorexant effects in mice, suppressing feeding behavior. []
  • Relevance: Like the main compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, LONI4 is a carboxamide derivative, albeit with an indazole core instead of pyrazole. The contrasting pharmacological profiles of LONI4 (anorexant) and LONI11 (orexant) highlight the significant influence of even subtle structural modifications on the activity of compounds interacting with the cannabinoid system. Comparing the structural elements of LONI4, particularly the 3-methylbutanoic acid substituent on the carboxamide, with the main compound can provide valuable information regarding their potential for CB receptor modulation and subsequent physiological effects. []

Properties

Product Name

N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

IUPAC Name

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C19H27N5O/c1-14-12-17(22-24(14)3)19(25)21-13-15-8-7-11-20-18(15)23(2)16-9-5-4-6-10-16/h7-8,11-12,16H,4-6,9-10,13H2,1-3H3,(H,21,25)

InChI Key

ALDADGDPIIJAJV-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C)C(=O)NCC2=C(N=CC=C2)N(C)C3CCCCC3

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCC2=C(N=CC=C2)N(C)C3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.